molecular formula C13H10FNO2 B1392149 2-(4-Fluorobenzoyl)-6-methoxypyridine CAS No. 1187167-76-5

2-(4-Fluorobenzoyl)-6-methoxypyridine

Cat. No. B1392149
CAS RN: 1187167-76-5
M. Wt: 231.22 g/mol
InChI Key: MRASIXWLPYLXCL-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)-6-methoxypyridine (2-FBP) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has also been studied for its potential use in biochemistry and physiology.

Scientific Research Applications

Synthesis of Pyridine Nucleosides

Research by Nesnow and Heidelberger (1975) focused on the synthesis of pyridine nucleosides related to 5-fluorocytosine, a significant development in the field of medicinal chemistry. They used derivatives of 2-methoxypyridine in their synthesis process, highlighting the compound's importance in creating nucleoside analogs for potential therapeutic uses (Nesnow & Heidelberger, 1975).

Structural Characterization in Chemistry

Böck et al. (2021) presented a study on the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. This research illustrates the application of 2-methoxypyridine derivatives in the structural characterization of chemical compounds, contributing to a deeper understanding of molecular interactions (Böck et al., 2021).

Anticancer Drug Metabolism Studies

Lee et al. (2004) investigated the metabolism of YH3945, a novel anti-cancer drug, in rats. Their research utilized derivatives of 2-methoxypyridine, showcasing the role of such compounds in studying the pharmacokinetics and metabolic pathways of new therapeutic agents (Lee et al., 2004).

Synthesis of Quinazolinones

Fray et al. (2006) described a novel route to synthesize substituted 2-amino-4-quinazolinones, starting from 2,6-difluoro-4-methoxybenzonitrile. This study highlights the utility of 2-methoxypyridine derivatives in synthesizing complex organic compounds, which could have potential applications in medicinal chemistry (Fray et al., 2006).

Development of PET Cancer Imaging Agents

Wang et al. (2006) worked on the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, potentially useful in PET imaging for cancer. This research underscores the importance of 2-methoxypyridine derivatives in developing novel diagnostic tools in oncology (Wang et al., 2006).

properties

IUPAC Name

(4-fluorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRASIXWLPYLXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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